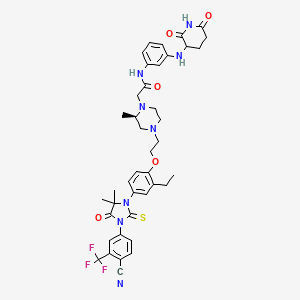

BMS-986365

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C41H45F3N8O5S |

|---|---|

Peso molecular |

818.9 g/mol |

Nombre IUPAC |

2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide |

InChI |

InChI=1S/C41H45F3N8O5S/c1-5-26-19-31(52-39(58)51(38(56)40(52,3)4)30-10-9-27(22-45)32(21-30)41(42,43)44)11-13-34(26)57-18-17-49-15-16-50(25(2)23-49)24-36(54)47-29-8-6-7-28(20-29)46-33-12-14-35(53)48-37(33)55/h6-11,13,19-21,25,33,46H,5,12,14-18,23-24H2,1-4H3,(H,47,54)(H,48,53,55)/t25-,33?/m1/s1 |

Clave InChI |

YUVGVJYLOFTILT-NHYGQJMQSA-N |

SMILES isomérico |

CCC1=C(C=CC(=C1)N2C(=S)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F)OCCN4CCN([C@@H](C4)C)CC(=O)NC5=CC=CC(=C5)NC6CCC(=O)NC6=O |

SMILES canónico |

CCC1=C(C=CC(=C1)N2C(=S)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F)OCCN4CCN(C(C4)C)CC(=O)NC5=CC=CC(=C5)NC6CCC(=O)NC6=O |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Dual-Action Mechanism of BMS-986365 in Prostate Cancer: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of BMS-986365 (also known as CC-94676), a first-in-class, orally bioavailable, heterobifunctional androgen receptor (AR) ligand-directed degrader and antagonist, for researchers, scientists, and drug development professionals. This compound is currently under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3]

Core Mechanism of Action: A Two-Pronged Attack on the Androgen Receptor

This compound employs a novel, dual mechanism to counteract the androgen receptor signaling axis, a key driver of prostate cancer progression.[2][3][4] This molecule is designed to not only block the function of the androgen receptor but also to eliminate the receptor protein itself.

1. Competitive Antagonism: this compound contains a moiety that binds with high affinity to the ligand-binding domain (LBD) of the androgen receptor.[1][2] This direct binding competitively inhibits the interaction of androgens with the receptor, thereby preventing the conformational changes required for AR activation and downstream signaling. This antagonistic action is designed to have low intrinsic agonism, minimizing the risk of partial receptor activation.[1][2]

2. Targeted Protein Degradation: The second critical component of this compound is a cereblon (CRBN)-binding moiety.[1][2][5] CRBN is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By simultaneously binding to both the AR and CRBN, this compound forms a ternary complex that brings the E3 ligase machinery into close proximity with the AR. This proximity facilitates the poly-ubiquitination of the AR, marking it for degradation by the proteasome.[1][2] This degradation is irreversible and effectively reduces the total cellular pool of AR protein, including both wild-type and mutant forms.[5][6]

This dual mechanism offers a potential advantage over traditional AR pathway inhibitors (ARPIs) by addressing key resistance mechanisms such as AR overexpression and LBD mutations.[1][7] While antagonists like enzalutamide can be overcome by increased AR levels, this compound's ability to actively degrade the receptor provides a more profound and durable suppression of AR signaling.[4][8]

Quantitative Preclinical and Clinical Data

This compound has demonstrated significant potency in preclinical models and promising anti-tumor activity in clinical trials.

In Vitro Potency

| Parameter | Cell Line | This compound | Enzalutamide | Reference |

| AR Degradation (DC₅₀) | VCaP | 10 - 40 nM | N/A | [6] |

| AR Transcription Inhibition (IC₅₀, FKBP5 mRNA) | VCaP | 1 nM | ~100 nM | [8] |

| AR Transcription Inhibition (IC₅₀, FKBP5 mRNA) | LNCaP | 4 nM | ~480 nM | [8] |

| AR-Dependent Proliferation Inhibition | Multiple PCa cell lines | 10- to 120-fold more potent | - | [9] |

In Vivo Anti-Tumor Activity

| Model | Treatment | Tumor Growth Inhibition | Reference |

| Validated CRPC and therapy-resistant PDX models | This compound | 63-92% tumor volume reduction | [9] |

| VCaP Xenograft | This compound | Significant inhibition of tumor growth | [10] |

Clinical Efficacy in mCRPC (Phase 1, CC-94676-PCA-001)

| Dose | PSA₅₀ Response Rate | Median rPFS (95% CI) | Patient Population | Reference |

| 400-900 mg BID (n=60) | 32% | 6.3 months (5.3-12.6) | Heavily pretreated mCRPC | [1] |

| 900 mg BID (n=20) | 50% | 8.3 months (3.8-16.6) | Heavily pretreated mCRPC | [1] |

| Chemotherapy-naïve | Not specified | 16.5 months (5.5-NE) | Subgroup analysis | [1] |

| Prior chemotherapy | Not specified | 5.5 months (2.7-8.3) | Subgroup analysis | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are summarized below.

In Vitro Assays

Androgen Receptor Degradation Assay:

-

Cell Lines: VCaP and LNCaP prostate cancer cells were utilized.[8]

-

Culture Conditions: Cells were maintained in RPMI media supplemented with fetal bovine serum. For experiments, charcoal-stripped fetal bovine serum was used to create a low-androgen environment.[8]

-

Treatment: Cells were treated with varying concentrations of this compound for 6 hours.[10] To confirm the mechanism, co-treatment with a proteasome inhibitor (MG132), a neddylation inhibitor (MLN4924), or a high-affinity CRBN binder was performed.[10]

-

AR Quantification: Androgen receptor protein levels were quantified using a total Androgen Receptor ELISA Kit (e.g., from Cell Signaling Technology).[8]

-

Data Analysis: The half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ) were calculated from the dose-response curves.

AR-Dependent Transcription Assay:

-

Cell Lines: VCaP and LNCaP cells.[8]

-

Stimulation: Cells were stimulated with the synthetic androgen R1881 to induce AR-dependent gene expression.[8]

-

Inhibition: Cells were co-treated with R1881 and varying concentrations of this compound or enzalutamide.

-

Gene Expression Analysis: The expression of the AR target gene, FKBP5, was measured using a quantitative branched DNA (bDNA) assay.[8][10]

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was determined from the dose-response curves.

In Vivo Xenograft Studies

VCaP Xenograft Model:

-

Animal Model: Male athymic nude mice (nu/nu).[10]

-

Tumor Implantation: 1 x 10⁶ VCaP cells were inoculated subcutaneously into the right flank of each mouse.[10]

-

Treatment Initiation: Treatment commenced when tumors reached a volume of approximately 150 mm³.[10]

-

Dosing Regimen: Mice were randomized into treatment groups and received either vehicle control or this compound orally at specified doses and schedules.

-

Endpoint Measurement: Tumor volumes were measured regularly using digital calipers. Tumor growth inhibition was calculated as the percent difference in average tumor volume between treated and vehicle groups.[10]

-

Pharmacodynamic Analysis: At the end of the study, tumors were harvested to assess AR protein levels and the expression of AR target genes.[8]

Clinical Development and Future Directions

The promising preclinical data and the manageable safety profile and anti-tumor activity observed in the Phase 1 trial (CC-94676-PCA-001) have supported the advancement of this compound into a pivotal Phase 3 clinical trial, rechARge (NCT06764485).[2][3] This study will further evaluate the efficacy and safety of this compound in patients with mCRPC who have progressed on a prior ARPI.[3] The dual mechanism of AR degradation and antagonism positions this compound as a potentially significant therapeutic option for patients with advanced prostate cancer, particularly those who have developed resistance to current standard-of-care treatments.

References

- 1. Safety and clinical activity of this compound (CC-94676), a dual androgen receptor ligand-directed degrader and antagonist, in heavily pretreated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. urotoday.com [urotoday.com]

- 3. ASCO – American Society of Clinical Oncology [asco.org]

- 4. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]

- 8. championsoncology.com [championsoncology.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

BMS-986365: A Technical Guide to a First-in-Class Androgen Receptor Degrader and Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986365 (also known as CC-94676) is a pioneering, orally bioavailable, heterobifunctional molecule designed to target the androgen receptor (AR), a key driver in prostate cancer.[1][2] It operates through a novel dual mechanism of action, functioning as both a potent antagonist and a ligand-directed degrader of the AR.[1][2] This dual functionality allows this compound to not only block AR signaling but also to induce its targeted degradation, offering a promising therapeutic strategy for advanced prostate cancer, particularly in cases of resistance to conventional androgen receptor pathway inhibitors (ARPIs).[1][2]

The therapeutic rationale for this compound is rooted in its ability to recruit the cereblon (CRBN) E3 ubiquitin ligase, thereby tagging the AR for proteasomal degradation.[3][4] This mechanism of action is effective against both wild-type and clinically relevant mutant forms of the AR.[1] Preclinical and clinical studies have demonstrated its potential to overcome resistance mechanisms that limit the efficacy of current AR-targeted therapies.[1][2]

Mechanism of Action: Cereblon E3 Ligase Recruitment

This compound is a proteolysis-targeting chimera (PROTAC) that physically links the androgen receptor to the E3 ubiquitin ligase cereblon. This induced proximity facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This process effectively reduces the cellular levels of the AR protein, thereby diminishing AR-driven signaling pathways that promote prostate cancer cell growth and survival.

In addition to its degradation activity, this compound competitively binds to the ligand-binding domain of the AR, acting as an antagonist.[2] This dual action ensures that any AR protein that has not been degraded is still inhibited, leading to a more profound and durable suppression of AR signaling.

Quantitative Data

In Vitro Activity

This compound has demonstrated potent degradation of the androgen receptor and inhibition of AR-dependent cellular processes in various prostate cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| AR Degradation (DC50) | VCaP | 10-40 nM | [5] |

| LNCaP | 10-40 nM | [5] | |

| AR Mutant Degradation (DC50) | AR L702H | 1.5 µM | [5] |

| AR T878A/H875Y | 19 nM | [5] | |

| AR T878A/L702H | 59 nM | [5] | |

| Anti-Proliferation (GI50) | VCaP | 11 nM | [6] |

| LNCaP | 4 nM | [6] | |

| Inhibition of FKBP5 mRNA Expression (IC50) | VCaP | 1 nM | [6] |

| LNCaP | 4 nM | [6] |

Preclinical Pharmacokinetics (Mouse)

Pharmacokinetic studies in CD1 mice have shown that this compound possesses good oral bioavailability.

| Parameter | Value | Reference |

| Dose (Oral) | 10 mg/kg | [6] |

| Cmax | 0.275 µM | [6] |

| Tmax | 4.5 hours | [6] |

| Oral Bioavailability (%F) | 40% | [6] |

| Clearance (IV) | 20.7 mL/min/kg | [6] |

| Volume of Distribution (IV) | 3.1 L/kg | [6] |

| Half-life (IV) | 1.7 hours | [6] |

Clinical Efficacy (NCT04428788)

In a Phase 1/2 clinical trial (NCT04428788), this compound demonstrated promising anti-tumor activity in heavily pretreated patients with metastatic castration-resistant prostate cancer (mCRPC).

| Dose | PSA30 Response Rate | PSA50 Response Rate | Median rPFS | Reference |

| 400 mg BID | 30% | 25% | 5.5 months | [2] |

| 600 mg BID | 45% | 20% | 5.5 months | [2] |

| 900 mg BID | 70% | 50% | 8.3 months | [2][7] |

Experimental Protocols

AR Degradation ELISA

This protocol describes the quantification of AR protein levels in cell lysates using an enzyme-linked immunosorbent assay (ELISA).

References

- 1. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. urotoday.com [urotoday.com]

- 3. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. championsoncology.com [championsoncology.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Structure and Synthesis of BMS-986365

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986365, also known as Gridegalutamide, is a pioneering, orally bioavailable, heterobifunctional molecule currently under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] Developed by Bristol Myers Squibb, this compound represents a significant advancement in the field of targeted protein degradation. It functions as a potent and selective androgen receptor (AR) antagonist and, uniquely, as a ligand-directed degrader (LDD). This dual mechanism of action allows this compound to not only block the AR signaling pathway but also to induce the degradation of the AR protein itself, offering a promising new therapeutic strategy for cancers driven by androgen receptor activity.[1][3]

This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthesis of this compound, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex molecule comprised of three key components: a ligand that binds to the androgen receptor, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This tripartite structure is the hallmark of a Proteolysis Targeting Chimera (PROTAC).

IUPAC Name: 2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[[(3R)-2,6-dioxopiperidin-3-yl]amino]phenyl]acetamide[4]

Chemical Formula: C₄₁H₄₅F₃N₈O₅S[4]

Molecular Weight: 818.92 g/mol [4]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2446929-86-6 | [4] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO | [6] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the careful assembly of its three core components. The synthetic route has been described in the patent literature, specifically in patent WO2020132014A1 (example 17), and is also referenced in the supplementary information of a key publication on its discovery.[7][8]

While detailed, step-by-step experimental protocols with specific reagent quantities and reaction conditions are proprietary and not fully disclosed in the public domain, the overall synthetic strategy can be outlined as follows. The synthesis involves the preparation of three key intermediates which are then coupled to form the final molecule.

Overall Synthetic Workflow

Caption: High-level synthetic workflow for this compound.

Mechanism of Action: Dual-Action AR Inhibition and Degradation

This compound exhibits a novel, dual mechanism of action that distinguishes it from traditional androgen receptor antagonists.[1][3]

-

Competitive Antagonism: The AR-binding moiety of this compound competitively binds to the ligand-binding domain (LBD) of the androgen receptor. This direct inhibition blocks the binding of endogenous androgens, thereby preventing the conformational changes required for AR activation and downstream signaling.

-

Targeted Protein Degradation: The second, and perhaps more critical, mode of action is the targeted degradation of the AR protein. The cereblon-binding moiety of this compound recruits the CRBN E3 ubiquitin ligase complex. This proximity induces the ubiquitination of the androgen receptor, marking it for degradation by the proteasome. This degradation of the AR protein itself, rather than just its inhibition, leads to a more profound and sustained suppression of AR signaling.[3]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Protocols

As the detailed experimental protocols for the synthesis of this compound are proprietary, this section provides a generalized methodology based on the available literature. Researchers attempting to synthesize this molecule should refer to the specific procedures outlined in patent WO2020132014A1.

General Experimental Considerations:

-

Inert Atmosphere: All reactions should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of sensitive reagents and intermediates.

-

Anhydrous Solvents: Anhydrous solvents should be used for all reactions, as the presence of water can interfere with many of the coupling reactions.

-

Chromatographic Purification: Purification of intermediates and the final product is typically achieved using column chromatography on silica gel. The choice of eluent will depend on the polarity of the compound being purified.

-

Analytical Characterization: The identity and purity of all synthesized compounds should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion

This compound represents a promising new therapeutic agent for the treatment of metastatic castration-resistant prostate cancer. Its innovative dual mechanism of action, combining competitive antagonism with targeted degradation of the androgen receptor, offers the potential for a more profound and durable response compared to existing therapies. The synthesis of this complex molecule is a challenging but achievable endeavor for those with expertise in multi-step organic synthesis. This guide provides a foundational understanding of the structure, synthesis, and mechanism of action of this compound to aid researchers and drug development professionals in their efforts to advance the field of targeted protein degradation and develop new treatments for cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. urotoday.com [urotoday.com]

- 3. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]

- 4. researchgate.net [researchgate.net]

- 5. US20150157656A1 - Method for Treatment of Castration-Resistant Prostate Cancer - Google Patents [patents.google.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. championsoncology.com [championsoncology.com]

- 8. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of BMS-986365: A Dual-Action Androgen Receptor Modulator for Metastatic Castration-Resistant Prostate Cancer

A Technical Overview for Drug Development Professionals

BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional molecule engineered to combat metastatic castration-resistant prostate cancer (mCRPC) through a novel dual mechanism of action.[1][2][3] This document provides a comprehensive analysis of the preclinical data available for this compound in mCRPC models, detailing its mechanism, efficacy, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action

This compound is designed as a ligand-directed degrader of the androgen receptor (AR), a key driver of prostate cancer progression.[2][4] Its unique structure comprises two key moieties: one that binds to the AR ligand-binding domain (LBD) and another that engages cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][5] This dual engagement facilitates the ubiquitination and subsequent proteasomal degradation of the AR.[5]

Beyond degradation, this compound also acts as a competitive antagonist of the AR, preventing the binding of androgens and inhibiting downstream signaling.[1][3][5] This dual functionality is critical for achieving a more profound and durable suppression of AR signaling compared to conventional AR antagonists like enzalutamide.[5][6] Preclinical evidence indicates that this compound is effective against both wild-type and mutant forms of the AR, addressing a key mechanism of resistance to current therapies.[5][7]

Preclinical Efficacy in mCRPC Models

In Vitro Potency

This compound has demonstrated significantly greater potency compared to the standard-of-care AR antagonist, enzalutamide, in various in vitro assays.

| Parameter | This compound | Enzalutamide | Fold Difference | Cell Lines | Reference |

| AR Target Gene Transcription Inhibition | ~100-fold more potent | - | ~100x | Multiple Prostate Cancer Cell Lines | [8][9] |

| AR-Dependent Proliferation Inhibition | 10 to 120-fold more potent | - | 10-120x | Multiple Prostate Cancer Cell Lines | [8][9] |

| AR Degradation (DC50) | 10 to 40 nM | N/A | - | Not Specified | [9] |

| Maximal AR Degradation (Ymin) | 7 to 19% | N/A | - | Not Specified | [9] |

Table 1: In Vitro Potency of this compound in Prostate Cancer Cell Lines

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound has been evaluated in various xenograft models of prostate cancer, including castration-sensitive, castration-resistant, and therapy-resistant patient-derived xenografts (PDXs).

| Model Type | Treatment | Tumor Volume Reduction | Key Findings | Reference |

| Advanced CRPC Models | This compound | 63-92% | On-target AR degradation and suppression of AR signaling. | [9] |

| Therapy-Resistant PDXs | This compound | 63-92% | Efficacy in models with acquired resistance to enzalutamide. | [9] |

| Castration-Sensitive PC Xenografts | This compound | Not specified | Inhibition of tumor growth. | [6][7] |

| Advanced/Therapy-Resistant CRPC Xenografts | This compound | Not specified | Deep and durable tumor suppression. | [5][6][7] |

Table 2: In Vivo Anti-Tumor Activity of this compound in Xenograft Models

A notable finding from in vivo studies is the differential effect of this compound and enzalutamide on AR protein levels. While enzalutamide treatment led to an increase in AR protein, this compound maintained low levels of the receptor, despite an increase in AR transcript levels.[6][7][10] This highlights the potent degradative activity of this compound in a tumor setting.

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

In Vitro Assays

1. AR Degradation ELISA:

-

Objective: To quantify the degradation of the androgen receptor.

-

Method: Prostate cancer cells were treated with varying concentrations of this compound. Following treatment, cell lysates were prepared, and the levels of AR protein were measured using a sandwich enzyme-linked immunosorbent assay (ELISA) with specific anti-AR antibodies. The DC50 (concentration for 50% degradation) and Ymin (maximal degradation) were calculated from the dose-response curves.

2. Gene Expression Analysis:

-

Objective: To assess the inhibition of AR target gene transcription.

-

Method: Prostate cancer cells were stimulated with androgens in the presence or absence of this compound or enzalutamide. RNA was extracted, and the expression levels of known AR target genes (e.g., PSA, TMPRSS2) were quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

3. Cell Proliferation Assays:

-

Objective: To evaluate the inhibition of AR-dependent cell growth.

-

Method: Prostate cancer cell lines were seeded in multi-well plates and treated with a range of concentrations of this compound or enzalutamide. Cell viability was assessed at various time points using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

In Vivo Studies

1. Xenograft Model Establishment:

-

Objective: To create in vivo models of human prostate cancer.

-

Method: Human prostate cancer cell lines (cell line-derived xenografts, CDXs) or tumor fragments from patients (patient-derived xenografts, PDXs) were subcutaneously implanted into immunocompromised mice. Tumors were allowed to grow to a specified volume before the initiation of treatment.

2. Anti-Tumor Efficacy Evaluation:

-

Objective: To determine the effect of this compound on tumor growth in vivo.

-

Method: Tumor-bearing mice were randomized into treatment groups (e.g., vehicle control, enzalutamide, this compound). The compounds were administered orally at specified doses and schedules. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised for further analysis.

3. Pharmacodynamic Assessments:

-

Objective: To confirm the on-target activity of this compound in vivo.

-

Method: At various time points after treatment, tumors were harvested, and protein lysates were prepared. Western blotting or ELISA was used to measure the levels of AR protein to confirm degradation. Additionally, RNA was extracted to analyze the expression of AR target genes.

Conclusion

The preclinical data for this compound strongly support its potential as a superior therapeutic agent for mCRPC. Its dual mechanism of AR degradation and antagonism translates to potent anti-tumor activity in models of both castration-sensitive and castration-resistant prostate cancer, including those with acquired resistance to current AR pathway inhibitors.[5][6][7] These compelling preclinical findings have paved the way for its clinical development, with ongoing phase 3 trials evaluating its efficacy and safety in patients with mCRPC.[2][3][4]

References

- 1. urotoday.com [urotoday.com]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

- 3. rechARge: a randomized phase III trial of the androgen receptor ligand-directed degrader, this compound, vs investigator's choice in patients with mCRPC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. urotoday.com [urotoday.com]

- 5. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]

- 6. championsoncology.com [championsoncology.com]

- 7. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. trial.medpath.com [trial.medpath.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

The Discovery and Development of BMS-986365: A Dual-Action Androgen Receptor Degrader and Antagonist

A Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional small molecule designed to target the androgen receptor (AR), a key driver of prostate cancer.[1][2] It represents a novel therapeutic approach by combining two distinct and complementary mechanisms of action: selective degradation of the AR protein and competitive antagonism of the AR ligand-binding domain.[3][4] This dual action aims to overcome the resistance mechanisms that often limit the efficacy of current androgen receptor pathway inhibitors (ARPIs) in metastatic castration-resistant prostate cancer (mCRPC).[2][5] This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, including detailed experimental protocols, quantitative data from preclinical and clinical studies, and visualizations of its mechanism of action and development workflow.

Discovery and Development Timeline

The development of this compound has progressed from preclinical research to late-stage clinical trials, demonstrating a commitment to addressing the unmet needs of patients with advanced prostate cancer.

| Date/Year | Milestone | Description |

| Pre-2020 | Discovery and Preclinical Development | Rational drug design led to the discovery of this compound, a molecule with high binding affinity for the androgen receptor and low intrinsic agonist activity.[4] Extensive preclinical studies were conducted to evaluate its dual mechanism of action, potency, and efficacy in various cancer models.[4][6] |

| June 22, 2020 | Initiation of Phase 1 Clinical Trial (NCT04428788) | The first-in-human, open-label, multicenter Phase 1 study was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with progressive mCRPC. |

| September 16, 2024 | Presentation of Phase 1 Trial Results at ESMO 2024 | Promising results from the Phase 1/2 trial were presented, highlighting the drug's manageable safety profile and significant anti-tumor activity, particularly in chemotherapy-naive patients.[3] |

| March 13, 2025 | Initiation of Phase 3 Clinical Trial (rechARge - NCT06764485) | A global, randomized, open-label, adaptive Phase 3 trial was launched to compare the efficacy and safety of this compound against the investigator's choice of therapy in patients with mCRPC who have progressed after one prior ARPI.[7][8] |

Mechanism of Action: A Dual Approach

This compound is a proteolysis-targeting chimera (PROTAC) that simultaneously degrades and antagonizes the androgen receptor.[9] This dual functionality is achieved through its heterobifunctional structure, which consists of a moiety that binds to the AR ligand-binding domain and another that recruits the cereblon (CRBN) E3 ubiquitin ligase.[1][2]

Preclinical Development and Key Findings

This compound underwent rigorous preclinical evaluation to establish its therapeutic potential.

In Vitro Studies

Binding Affinity and Degradation Potency:

This compound demonstrated high binding affinity to the androgen receptor and potent degradation of both wild-type and mutant AR forms.[9]

| Parameter | Value | Cell Line/Condition |

| DC50 | 10 - 40 nM | Prostate cancer cell lines |

Potency Compared to Enzalutamide:

Preclinical studies highlighted the superior potency of this compound compared to the standard-of-care AR inhibitor, enzalutamide.[10]

| Activity | Fold Potency vs. Enzalutamide |

| Inhibition of AR Target Gene Transcription | ~100-fold more potent |

| Inhibition of AR-dependent Cell Proliferation | 10 to 120-fold more potent |

In Vivo Studies

Animal Models:

The in vivo efficacy of this compound was assessed in various preclinical models, including cell line-derived and patient-derived xenografts (PDXs) of castration-sensitive and castration-resistant prostate cancer.[4][6]

Tumor Growth Inhibition:

In animal models of advanced prostate cancer, this compound demonstrated significant on-target activity, leading to AR degradation, suppression of AR signaling, and inhibition of tumor growth.[11] In therapy-resistant PDX models, including those with acquired resistance to enzalutamide, this compound achieved tumor volume reductions of 63-92%.[12]

Clinical Development

The clinical development program for this compound is designed to evaluate its safety, efficacy, and potential to overcome resistance in patients with mCRPC.

Phase 1/2 Trial (NCT04428788)

This first-in-human study enrolled heavily pretreated patients with mCRPC who had progressed on prior ARPIs and, in many cases, chemotherapy.[5]

Key Efficacy Results:

| Endpoint | Result | Patient Population |

| PSA50 Response Rate | 32% | Across three highest dose cohorts (400-900 mg twice daily) |

| 50% | At 900 mg twice daily dose | |

| Median Radiographic Progression-Free Survival (rPFS) | 6.3 months | All patients in the three highest dose cohorts |

| 16.5 months | Chemotherapy-naive patients | |

| 5.5 months | Patients with prior chemotherapy |

Phase 3 Trial (rechARge - NCT06764485)

This ongoing pivotal trial is evaluating this compound in patients with mCRPC who have progressed on one prior ARPI.[7][8] The study is designed to provide definitive evidence of its clinical benefit compared to standard-of-care options.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of scientific findings. The following sections outline the core experimental protocols used in the preclinical and clinical development of this compound.

Preclinical Experimental Protocols

Western Blotting for AR Degradation:

-

Cell Culture and Treatment: Prostate cancer cell lines (e.g., VCaP, LNCaP) are cultured under standard conditions and treated with varying concentrations of this compound or vehicle control for specified time points.

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against AR and a loading control (e.g., β-actin), followed by incubation with appropriate secondary antibodies.

-

Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified to determine the extent of AR degradation.

Cell Proliferation Assays:

-

Cell Seeding: Prostate cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a comparator agent.

-

Incubation: The plates are incubated for a defined period (e.g., 5-7 days).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® luminescent cell viability assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

In Vivo Xenograft Studies:

-

Animal Models: Male immunodeficient mice (e.g., NSG or nude mice) are used.

-

Tumor Implantation: Prostate cancer cells or patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.

-

Tumor Growth and Randomization: Once tumors reach a predetermined size, the animals are randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally at specified doses and schedules.

-

Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis, such as western blotting or immunohistochemistry, to assess AR levels and other biomarkers.

Clinical Trial Protocols

Phase 1 Study (NCT04428788) Design:

This was an open-label, multicenter, dose-escalation and dose-expansion study. The primary objectives were to assess the safety and tolerability of this compound and to determine the maximum tolerated dose and/or recommended Phase 2 dose.[5] Key secondary endpoints included assessing the pharmacokinetic profile and preliminary anti-tumor activity.[5]

Phase 3 Study (rechARge - NCT06764485) Design:

This is a two-part, randomized, open-label, adaptive study.[7][8] In Part 1, patients are randomized to one of two dose levels of this compound or to the investigator's choice of therapy (docetaxel or a second-generation ARPI).[7] In Part 2, patients are randomized to the selected dose of this compound or the investigator's choice.[7] The primary endpoint is radiographic progression-free survival.[7]

Conclusion

This compound is a promising, first-in-class androgen receptor-targeted therapy with a novel dual mechanism of action. Its ability to both degrade and antagonize the AR protein has shown significant potential in preclinical models to overcome resistance to existing ARPIs. Early clinical data have demonstrated a manageable safety profile and encouraging anti-tumor activity in a heavily pretreated mCRPC patient population. The ongoing Phase 3 rechARge trial will be crucial in definitively establishing the clinical benefit of this compound and its role in the evolving treatment landscape of advanced prostate cancer. The comprehensive data and methodologies presented in this guide provide a valuable resource for researchers and drug development professionals in the field of oncology.

References

- 1. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]

- 2. urotoday.com [urotoday.com]

- 3. trial.medpath.com [trial.medpath.com]

- 4. championsoncology.com [championsoncology.com]

- 5. Safety and clinical activity of this compound (CC-94676), a dual androgen receptor ligand-directed degrader and antagonist, in heavily pretreated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. urotoday.com [urotoday.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. trial.medpath.com [trial.medpath.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound (CC-94676) | AR degrader | Probechem Biochemicals [probechem.com]

In-Depth Technical Guide: The Pharmacodynamics of BMS-986365

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional small molecule engineered to target the androgen receptor (AR), a key driver of prostate cancer.[1][2][3][4] It is under investigation primarily for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[5] This document provides a comprehensive technical overview of the pharmacodynamics of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its characterization.

Mechanism of Action: A Dual Approach to Androgen Receptor Inhibition

This compound employs a novel, dual mechanism of action that distinguishes it from traditional androgen receptor pathway inhibitors (ARPIs).[1][2][3][4] It functions as both a potent AR antagonist and a ligand-directed degrader.[1][2][3][4]

This dual functionality is achieved through its heterobifunctional structure, which consists of two key moieties connected by a linker:

-

An Androgen Receptor (AR) Binding Moiety: This part of the molecule binds with high affinity to the ligand-binding domain (LBD) of the AR, competitively inhibiting the binding of androgens and thereby antagonizing AR-mediated signaling.[1][2][3][6]

-

A Cereblon (CRBN) Binding Moiety: This moiety recruits the E3 ubiquitin ligase cereblon (CRBN), a component of the CUL4-DDB1 E3 ubiquitin ligase complex.[1][2][3][6]

By simultaneously binding to both the AR and CRBN, this compound brings the E3 ligase into close proximity with the AR. This proximity facilitates the ubiquitination of the AR, marking it for degradation by the proteasome.[1][2][3][6] This degradation of the AR protein itself, in addition to the inhibition of its signaling, is designed to overcome resistance mechanisms that can arise with conventional ARPIs, such as AR overexpression or mutations.[3][6]

Figure 1: Dual mechanism of action of this compound.

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound have been evaluated in both preclinical models and clinical trials. The following tables summarize key quantitative findings.

Table 1: Preclinical Activity of this compound

| Parameter | Cell Line/Model | This compound | Enzalutamide | Reference |

| AR-dependent Proliferation Inhibition | Multiple prostate cancer cell lines | 10 to 120-fold more potent | - | [7] |

| Androgen-stimulated Transcription Inhibition | - | ~100-fold more potent | - | [7] |

Table 2: Clinical Efficacy of this compound in mCRPC (NCT04428788, Part B Dose Expansion)

| Parameter | 400 mg BID (n=20) | 600 mg BID (n=20) | 900 mg BID (n=20) | Overall (n=60) | Reference |

| PSA30 Response Rate (%) | - | - | 55% (11/20) | 34% (23/68) | [5][6] |

| PSA50 Response Rate (%) | - | - | 35% (7/20) | 32% (19/60) | [5][6][8] |

| PSA90 Response Rate (%) | - | - | 10% (2/20) | - | [5][6] |

| Median rPFS (months) | - | - | 8.3 | 6.3 | [8] |

BID: twice daily; PSA30/50/90: ≥30%/50%/90% reduction in Prostate-Specific Antigen; rPFS: radiographic Progression-Free Survival.

Table 3: Safety Profile of this compound in mCRPC (NCT04428788)

| Treatment-Related Adverse Event (TRAE) | Incidence (%) (All Grades) | Incidence (%) (Grade 3) | Reference |

| Prolonged QTc (asymptomatic) | 47% | 10% | [1] |

| Bradycardia | 37% | 0% | [1] |

| Fatigue | 22% | 0% | [1] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic studies. The following sections describe the protocols for key experiments used to characterize this compound.

Androgen Receptor (AR) Competitive Binding Assay

This assay is designed to determine the binding affinity of this compound to the androgen receptor.

-

Principle: A competitive binding assay measures the ability of a test compound (this compound) to displace a known radiolabeled or fluorescently-labeled ligand from the AR.

-

Materials:

-

Purified recombinant human AR protein (or rat prostate cytosol as a source of AR).

-

Radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-R1881) or a fluorescently labeled AR ligand.

-

Test compound (this compound) at various concentrations.

-

Assay buffer and scintillation cocktail (for radiolabeled assays) or a fluorescence polarization reader (for fluorescent assays).

-

-

Procedure:

-

A constant concentration of AR protein and the labeled ligand are incubated together.

-

Increasing concentrations of this compound are added to the mixture.

-

The reaction is incubated to reach equilibrium.

-

The amount of labeled ligand bound to the AR is measured. In radiolabeled assays, this is typically done by separating the bound from the unbound ligand and measuring radioactivity. In fluorescent assays, the change in fluorescence polarization is measured.

-

The data is used to calculate the IC₅₀ (the concentration of this compound that displaces 50% of the labeled ligand), which can then be used to determine the binding affinity (Ki).

-

Figure 2: Workflow for AR competitive binding assay.

Cereblon (CRBN) Binding Assay

This assay evaluates the binding of this compound to its E3 ligase target, cereblon.

-

Principle: A competitive binding assay format is used, where the test compound competes with a known fluorescently-labeled CRBN ligand (e.g., thalidomide-red) for binding to a tagged CRBN protein.

-

Materials:

-

GST-tagged human Cereblon protein.

-

Fluorescently-labeled CRBN ligand (e.g., Thalidomide-Red).

-

Anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate).

-

Test compound (this compound) at various concentrations.

-

Assay plate and a reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

-

Procedure:

-

The GST-tagged CRBN protein, the anti-GST-FRET donor antibody, and the fluorescently-labeled CRBN ligand are combined.

-

Increasing concentrations of this compound are added.

-

The mixture is incubated.

-

The TR-FRET signal is measured. A decrease in the FRET signal indicates displacement of the fluorescent ligand by this compound.

-

The data is used to determine the IC₅₀ and binding affinity.

-

In Vitro AR Degradation Assay

This assay quantifies the ability of this compound to induce the degradation of the AR protein in prostate cancer cells.

-

Principle: Prostate cancer cells are treated with this compound, and the levels of AR protein are measured over time.

-

Materials:

-

Prostate cancer cell lines (e.g., VCaP, LNCaP).

-

Cell culture medium and reagents.

-

This compound at various concentrations.

-

Lysis buffer.

-

Method for protein quantification (e.g., Western blot or ELISA). For ELISA, a Total Androgen Receptor ELISA Kit can be used.

-

-

Procedure:

-

Prostate cancer cells are seeded in multi-well plates and allowed to adhere.

-

The cells are treated with different concentrations of this compound for various time points.

-

At each time point, the cells are harvested and lysed to extract total protein.

-

The concentration of AR protein in the cell lysates is quantified using Western blot or ELISA.

-

The results are normalized to a loading control (for Western blot) or total protein concentration and expressed as a percentage of the untreated control.

-

Figure 3: Workflow for in vitro AR degradation assay.

In Vivo Xenograft Studies

These studies assess the anti-tumor activity of this compound in a living organism.

-

Principle: Human prostate cancer cells are implanted into immunocompromised mice, and the effect of this compound treatment on tumor growth is evaluated.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Human prostate cancer cell lines (e.g., VCaP) or patient-derived xenograft (PDX) models.

-

This compound formulated for oral administration.

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Prostate cancer cells are implanted subcutaneously into the flanks of the mice.

-

Tumors are allowed to grow to a specified size.

-

Mice are randomized into treatment and control groups.

-

The treatment group receives this compound orally at a specified dose and schedule, while the control group receives the vehicle.

-

Tumor volume is measured regularly using calipers.

-

The study is continued for a predetermined period or until tumors in the control group reach a maximum allowed size.

-

The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.

-

Conclusion

This compound represents a promising therapeutic agent for metastatic castration-resistant prostate cancer, with a novel dual mechanism of action that combines AR antagonism and degradation. Preclinical and clinical data have demonstrated its potent anti-tumor activity and a manageable safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of the pharmacodynamics of this compound and other molecules in its class.

References

- 1. Laboratory protocol for the digital multiplexed gene expression analysis of nasopharyngeal swab samples using the NanoString nCounter system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 3. championsoncology.com [championsoncology.com]

- 4. urotoday.com [urotoday.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. nanostring.com [nanostring.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. cores.emory.edu [cores.emory.edu]

BMS-986365: A Dual-Action Androgen Receptor Modulator for Advanced Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional molecule currently under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] This document provides a comprehensive overview of this compound's core mechanism of action, its effects on androgen receptor (AR) signaling pathways, and a summary of key preclinical and clinical findings. The intended audience for this guide includes researchers, scientists, and professionals involved in the field of drug development.

Core Mechanism of Action: A Dual Approach

This compound distinguishes itself from previous androgen receptor pathway inhibitors (ARPIs) through its innovative dual mechanism of action that combines both degradation and competitive inhibition of the androgen receptor.[1][3][4][5][6][7][8] This dual functionality is designed to overcome the resistance mechanisms that often limit the efficacy of existing AR-targeted therapies.[3][9]

The molecule is a heterobifunctional compound, meaning it has two distinct functional ends connected by a linker.[3]

-

AR Binding Moiety : One end of this compound binds with high affinity to the ligand-binding domain (LBD) of the androgen receptor.[3] This binding competitively inhibits the interaction of androgens with the receptor, thereby antagonizing its function.[1][3] This action is designed to have low intrinsic agonist activity.[3]

-

Cereblon (CRBN) Binding Moiety : The other end of the molecule binds to Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][3]

By simultaneously binding to both the AR and CRBN, this compound effectively brings the AR in close proximity to the E3 ubiquitin ligase machinery. This proximity facilitates the ubiquitination of the AR, tagging it for subsequent degradation by the proteasome.[1][3] This degradation is irreversible and leads to a reduction in the total cellular levels of the AR protein.[3] This dual action ensures that any AR not eliminated by degradation remains in an inhibited state.[5]

Quantitative Data Summary

Preclinical studies have demonstrated the potent and selective activity of this compound. While specific IC50 and DC50 values are not consistently reported across all public documents, the following table summarizes the key quantitative findings from available sources.

| Parameter | Finding | Cell Lines/Models | Source |

| AR Degradation (DC50) | 10 to 40 nM | Prostate cancer cell lines | [10] |

| Residual AR (Ymin) | 7 to 19% | Prostate cancer cell lines | [10] |

| Potency vs. Enzalutamide (Transcription Inhibition) | ~100-fold more potent | Prostate cancer cell lines | [10][11] |

| Potency vs. Enzalutamide (Proliferation Inhibition) | 10 to 120-fold more potent | Multiple prostate cancer cell lines | [10][11] |

| Tumor Volume Reduction in Xenografts | 63-92% | Advanced CRPC and therapy-resistant patient-derived xenografts | [10] |

Signaling Pathway Modulation

This compound profoundly impacts the androgen receptor signaling pathway through its dual mechanism. The following diagram illustrates the canonical AR signaling pathway and the points of intervention by this compound.

References

- 1. urotoday.com [urotoday.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]

- 4. auajournals.org [auajournals.org]

- 5. urotoday.com [urotoday.com]

- 6. championsoncology.com [championsoncology.com]

- 7. ascopubs.org [ascopubs.org]

- 8. rechARge: a randomized phase III trial of the androgen receptor ligand-directed degrader, this compound, vs investigator's choice in patients with mCRPC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. trial.medpath.com [trial.medpath.com]

The Dual-Action Nature of BMS-986365: A Heterobifunctional Approach to Androgen Receptor Targeting

For Researchers, Scientists, and Drug Development Professionals

BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional molecule engineered to combat metastatic castration-resistant prostate cancer (mCRPC) through a novel, dual mechanism of action.[1][2] This technical guide provides an in-depth exploration of the core attributes of this compound, focusing on its unique ability to act as both a high-affinity antagonist and a potent degrader of the androgen receptor (AR).

Core Mechanism: A Two-Pronged Attack on the Androgen Receptor

This compound is a ligand-directed degrader that physically links the androgen receptor to the E3 ubiquitin ligase cereblon (CRBN).[1][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of the AR.[1][3] This targeted protein degradation is the primary driver of its therapeutic effect.[4]

Simultaneously, the molecule was rationally designed with an AR-binding moiety that exhibits high receptor affinity and low intrinsic agonist activity.[3][5] This allows this compound to act as a competitive antagonist, inhibiting the function of any remaining AR that has not been degraded.[6] This dual mechanism of degradation and antagonism results in a more profound and durable inhibition of AR signaling compared to conventional antagonists like enzalutamide.[5]

Quantitative Preclinical Data

This compound has demonstrated superior potency and efficacy in preclinical models compared to standard-of-care AR inhibitors. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | This compound | Enzalutamide | Reference |

| AR Binding Affinity (Ki) | 3.6 nM | 47.0 nM | [4] |

| AR Degradation (DC50) | 10 to 40 nM | Not Applicable | [6][7] |

| Maximal AR Degradation (Dmax) | 81% to 93% | Not Applicable | [6][7] |

| Inhibition of AR-Dependent Proliferation | 10 to 120-fold more potent | - | [6][7] |

| Inhibition of AR Target Gene Transcription | ~100-fold more potent | - | [6][7] |

Table 2: In Vivo Activity of this compound

| Model | Treatment | Outcome | Reference |

| VCaP Mouse Xenograft | 30 mg/kg, QD, 3 days | 91% AR protein reduction at 6h, 83% at 24h | [4] |

| Therapy-Resistant PDX | Not specified | 63-92% tumor volume reduction | [6] |

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on published literature, the key experiments to characterize the heterobifunctional nature of this compound can be outlined as follows.

In Vitro Assays

-

AR Binding Affinity: Competitive radioligand binding assays are typically used to determine the binding affinity (Ki) of this compound to the AR ligand-binding domain, with comparisons made to standard AR antagonists.

-

AR Degradation: Prostate cancer cell lines (e.g., VCaP) are treated with varying concentrations of this compound. AR protein levels are then quantified using methods like Western blotting or ELISA to determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). To confirm the mechanism, co-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) should rescue AR from degradation.[4]

-

Cell Proliferation Assays: The anti-proliferative effects of this compound are assessed in AR-dependent prostate cancer cell lines. Cells are cultured in the presence of a synthetic androgen (e.g., R1881) to stimulate proliferation, and the inhibitory concentration (IC50) of this compound is determined.[5]

-

AR Target Gene Expression: The impact of this compound on AR signaling is evaluated by measuring the mRNA levels of AR target genes, such as prostate-specific antigen (PSA), using quantitative real-time PCR (qPCR).

In Vivo Studies

-

Xenograft Models: The anti-tumor activity of this compound is evaluated in various mouse models, including those derived from established prostate cancer cell lines (cell line-derived xenografts, CDX) and those derived directly from patient tumors (patient-derived xenografts, PDX), including models resistant to standard AR pathway inhibitors.[5][6]

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Following oral administration of this compound to tumor-bearing mice, plasma and tumor tissue are collected at different time points. Drug concentrations are measured to assess pharmacokinetics, while AR protein levels in the tumor are quantified to evaluate pharmacodynamics and confirm on-target activity.[4]

Clinical Development and Future Directions

This compound has progressed to clinical trials for patients with mCRPC. A first-in-human Phase I study (NCT04428788) has demonstrated that the drug is well-tolerated with a manageable safety profile and shows promising anti-tumor activity in heavily pretreated patients.[1] A pivotal Phase III trial, rechARge (NCT06764485), is currently underway to compare the efficacy and safety of this compound against the investigator's choice of therapy in patients with mCRPC who have progressed after a prior AR pathway inhibitor.[2]

The dual mechanism of action of this compound holds the potential to overcome known resistance mechanisms to current AR-targeted therapies, such as AR gene amplification and mutations in the ligand-binding domain.[3] Its ability to effectively degrade both wild-type and mutant forms of the androgen receptor establishes it as a promising next-generation therapeutic for advanced prostate cancer.[6]

References

- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 2. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and clinical activity of this compound (CC-94676), a dual androgen receptor ligand-directed degrader and antagonist, in heavily pretreated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. urotoday.com [urotoday.com]

- 5. championsoncology.com [championsoncology.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Overcoming Androgen Receptor Pathway Inhibitor Resistance with BMS-986365: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR) signaling pathway is a critical driver of prostate cancer progression. While androgen receptor pathway inhibitors (ARPIs) are initially effective in many patients with metastatic castration-resistant prostate cancer (mCRPC), resistance inevitably develops through various mechanisms, including AR gene amplification, mutations in the AR ligand-binding domain (LBD), and the expression of AR splice variants.[1][2] BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional molecule designed to overcome these resistance mechanisms through a dual mechanism of action: high-affinity competitive antagonism of the AR and potent, cereblon (CRBN)-dependent degradation of the AR protein.[2][3] This technical guide provides an in-depth overview of the preclinical and clinical data supporting this compound as a novel therapeutic strategy for advanced prostate cancer.

Mechanism of Action

This compound is a proteolysis-targeting chimera (PROTAC) that simultaneously binds to the androgen receptor and the E3 ubiquitin ligase cereblon.[2][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of the AR protein.[2][3] In addition to inducing degradation, the AR-binding moiety of this compound acts as a competitive antagonist, inhibiting the binding of androgens to the receptor.[2] This dual action ensures that any AR not degraded remains in an inhibited state, leading to a more profound and durable suppression of AR signaling compared to traditional ARPIs.[2][4]

Preclinical Data

In Vitro Activity

This compound demonstrates potent and selective degradation of both wild-type and clinically relevant mutant forms of the androgen receptor.[2]

Table 1: In Vitro Degradation and Proliferation Inhibition

| Cell Line | AR Status | DC50 (nM) | GI50 (nM) | Notes |

| VCaP | Wild-type, Amplified | 10 - 40 | N/A | Demonstrates potent degradation in cells with high AR expression. |

| LNCaP | T878A Mutant | N/A | N/A | Effective against this common resistance mutation. |

| EnzR VCaP | Enzalutamide-Resistant | N/A | N/A | Overcomes acquired resistance to a standard-of-care ARPI. |

N/A: Specific data not publicly available.

This compound is significantly more potent at inhibiting AR-dependent gene transcription and cell proliferation compared to enzalutamide.[5]

In Vivo Activity

In various xenograft models of prostate cancer, including those resistant to ARPIs, this compound demonstrated robust anti-tumor activity.[2]

Table 2: In Vivo Anti-Tumor Efficacy

| Xenograft Model | AR Status | Treatment | Tumor Volume Reduction (%) |

| Advanced CRPC | N/A | This compound | 63 - 92 |

| Enzalutamide-Resistant PDX | N/A | This compound | 63 - 92 |

PDX: Patient-Derived Xenograft

Pharmacodynamic studies in these models confirmed on-target activity, showing significant AR degradation and suppression of AR signaling in tumor tissues.[1]

Clinical Data

The first-in-human Phase I/II trial (NCT04428788) evaluated the safety and efficacy of this compound in heavily pretreated patients with mCRPC who had progressed on at least one prior ARPI.[6][7]

Patient Population and Dosing

The study included a dose-escalation (Part A) and a dose-expansion (Part B) phase, with doses up to 900 mg twice daily (BID).[6] Patients had received a median of 4-5 prior therapies.[6][8]

Efficacy

This compound demonstrated promising anti-tumor activity, with responses observed across different dose levels and in patients with both wild-type and mutant AR.[6][9]

Table 3: Clinical Efficacy in Heavily Pretreated mCRPC Patients (NCT04428788, Part B)

| Efficacy Endpoint | All BID Doses (n=60) | 900 mg BID (n=20) | Notes |

| PSA50 Response Rate | 32% | 50% | [6][10] |

| PSA30 Response Rate | N/A | 70% | [6] |

| Median rPFS (months) | 6.3 | 8.3 | [10] |

| Median rPFS in Chemo-naïve (months) | 16.5 | N/A | [9] |

| Median rPFS in Chemo-treated (months) | 5.5 | N/A | [9] |

PSA50: ≥50% decline in Prostate-Specific Antigen; rPFS: radiographic Progression-Free Survival

Importantly, clinical benefit was observed regardless of the AR LBD mutational status, with numerically higher PSA response rates in patients with mutant LBDs.[6][11]

Safety and Tolerability

This compound was generally well-tolerated with a manageable safety profile.[6][7] The most common treatment-related adverse events (TRAEs) were asymptomatic QTc prolongation and bradycardia.[6][12] These events were manageable with dose modifications, and no Grade 4 or higher TRAEs were reported.[6]

Table 4: Common Treatment-Related Adverse Events (NCT04428788)

| Adverse Event | Any Grade (%) | Grade 3 (%) |

| QTc Prolongation | 47 | 9 |

| Bradycardia | 34-37 | 0 |

| Fatigue | 22 | 0 |

Experimental Protocols

Detailed, step-by-step protocols for the following key experiments are crucial for the evaluation and potential replication of the findings.

In Vitro AR Degradation Assay (Western Blot)

-

Cell Culture: Prostate cancer cell lines (e.g., VCaP, LNCaP, and their resistant derivatives) are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of this compound or vehicle control for different time points.

-

Cell Lysis: Cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A loading control antibody (e.g., anti-actin or anti-tubulin) is also used.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the AR band is quantified and normalized to the loading control to determine the extent of degradation.

Cell Proliferation Assay

-

Cell Seeding: Prostate cancer cells are seeded in 96-well plates at an appropriate density.

-

Treatment: Cells are treated with a serial dilution of this compound, enzalutamide, or vehicle control.

-

Incubation: Plates are incubated for a period of 3 to 7 days.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels.

-

Data Analysis: The luminescence signal is normalized to the vehicle control, and the GI50 (concentration for 50% growth inhibition) values are calculated.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., NOD-SCID) are used.

-

Cell Implantation: Prostate cancer cells are suspended in a solution like Matrigel and injected subcutaneously into the flanks of the mice.[2]

-

Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into different treatment groups.

-

Drug Administration: this compound is administered orally at various dose levels and schedules.

-

Monitoring: Tumor volume and mouse body weight are measured regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of AR protein levels and other biomarkers.[1]

Clinical Trial Biomarker Analysis

In the NCT04428788 trial, circulating tumor DNA (ctDNA) from plasma samples was analyzed to determine the AR mutational status of the patients. This typically involves:

-

Blood Collection: Peripheral blood is collected from patients at baseline and potentially at other time points during the study.

-

Plasma Isolation: Plasma is separated from whole blood by centrifugation.

-

ctDNA Extraction: Cell-free DNA is extracted from the plasma using specialized kits.

-

Next-Generation Sequencing (NGS): The extracted ctDNA is subjected to NGS to identify mutations in the AR gene and other relevant cancer-related genes.

Future Directions

Based on the promising results from the Phase I/II study, a global Phase III trial, rechARge (NCT06764485), is underway.[5][6] This study will compare the efficacy and safety of this compound to the investigator's choice of therapy (docetaxel or an alternative ARPI) in patients with mCRPC who have progressed on one prior ARPI.[5] The results of this trial will be critical in establishing the role of this compound in the treatment landscape of advanced prostate cancer.

Conclusion

This compound represents a novel and promising approach to overcoming resistance to current ARPIs in metastatic castration-resistant prostate cancer. Its dual mechanism of AR degradation and antagonism leads to a profound and durable inhibition of the AR signaling pathway. Preclinical and clinical data have demonstrated its potent anti-tumor activity in heavily pretreated patient populations, including those with AR mutations. The manageable safety profile and significant efficacy signals support its continued development as a potential new standard of care for patients with advanced prostate cancer.

References

- 1. championsoncology.com [championsoncology.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. nanostring.com [nanostring.com]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. Bristol Myers Squibb - Bristol Myers Squibb Data at ASCO GU 2024 Showcase Transformative Research in the Treatment of Genitourinary Cancers [news.bms.com]

- 7. urotoday.com [urotoday.com]

- 8. mdpi.com [mdpi.com]

- 9. trial.medpath.com [trial.medpath.com]

- 10. Safety and clinical activity of this compound (CC-94676), a dual androgen receptor ligand-directed degrader and antagonist, in heavily pretreated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. clinicaltrials.eu [clinicaltrials.eu]

- 12. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BMS-986365 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986365 is a first-in-class, orally bioavailable, heterobifunctional molecule with a dual mechanism of action, functioning as both a potent androgen receptor (AR) antagonist and a ligand-directed degrader.[1][2][3] This molecule is designed to overcome resistance to current AR pathway inhibitors in metastatic castration-resistant prostate cancer (mCRPC).[3][4] this compound consists of an AR-binding moiety and a cereblon (CRBN) E3 ligase-binding moiety, linked together.[2][5] This unique structure facilitates the ubiquitination and subsequent proteasomal degradation of the AR, in addition to competitively inhibiting its function.[2][5] Preclinical studies have demonstrated that this compound can effectively degrade both wild-type and mutant AR, leading to profound inhibition of AR signaling and tumor growth in various prostate cancer models.[1][3][4]

These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the activity of this compound, including androgen receptor degradation, AR target gene expression, and cell proliferation assays.

Mechanism of Action: Dual-Action AR Inhibition and Degradation

This compound's innovative design allows it to bind simultaneously to the androgen receptor and the CRBN E3 ubiquitin ligase complex. This proximity induces the polyubiquitination of the AR, marking it for degradation by the proteasome. This degradation mechanism removes the AR protein from the cell, a key advantage over traditional antagonists that only block its function.[2][5] By degrading the AR, this compound can overcome resistance mechanisms such as AR overexpression and mutations in the ligand-binding domain.[5]

References

- 1. championsoncology.com [championsoncology.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. urotoday.com [urotoday.com]

- 4. Androgen Receptor Degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 5. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of BMS-986365 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986365 is a first-in-class, orally bioavailable, dual androgen receptor (AR) ligand-directed degrader and antagonist.[1][2][3][4][5][6] It represents a novel therapeutic approach for prostate cancer, particularly for metastatic castration-resistant prostate cancer (mCRPC) that has developed resistance to current androgen receptor pathway inhibitors (ARPIs) like enzalutamide.[1][2][3][4][5][6] this compound is a heterobifunctional molecule that binds to the AR ligand-binding domain and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][3] This dual mechanism of action, combining AR degradation with competitive inhibition, allows for a more profound and durable suppression of AR signaling compared to traditional AR antagonists.[5] Preclinical studies in various xenograft mouse models have demonstrated the potent anti-tumor activity of this compound, supporting its clinical development.[2][4][5]

These application notes provide detailed protocols for the use of this compound in xenograft mouse models of prostate cancer, including castration-sensitive, castration-resistant, and enzalutamide-resistant models.

Mechanism of Action of this compound

This compound's unique dual mechanism of action is central to its efficacy.

-

Androgen Receptor Antagonism: The molecule contains a moiety that binds to the ligand-binding domain of the androgen receptor, competitively inhibiting the binding of androgens and thereby preventing receptor activation.

-

Androgen Receptor Degradation: this compound also features a cereblon (CRBN)-binding moiety. By simultaneously binding to both the AR and CRBN, it forms a ternary complex that brings the AR in proximity to the CRL4CRBN E3 ubiquitin ligase complex. This leads to the polyubiquitination of the AR, marking it for degradation by the proteasome.

This dual action not only blocks AR signaling but also eliminates the AR protein, which can be overexpressed in resistant tumors.

Dual mechanism of this compound.

Data Presentation: In Vivo Efficacy of this compound in Xenograft Models

The following table summarizes the quantitative data from preclinical studies of this compound in various prostate cancer xenograft models.

| Xenograft Model | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition/Regression | Reference |

| VCaP (castration-sensitive) | Nude | This compound (30 mg/kg, p.o.) | Once daily | 81% tumor volume reduction | [5] |

| VCaP (castration-resistant) | NSG | This compound (30 mg/kg, p.o.) | Once daily | 76% tumor volume reduction | [5] |

| LNCaP (enzalutamide-resistant) | SCID | This compound | Not specified | Suppression of tumor growth | [7] |

| Patient-Derived Xenograft (PDX) (therapy-resistant) | Not specified | This compound | Not specified | 63-92% tumor volume reduction | [8] |

Experimental Protocols

I. Preparation of this compound for Oral Administration in Mice

Note: The exact vehicle used in the primary preclinical publications is not consistently detailed. The following formulations are based on common practices for similar compounds and information from chemical suppliers. It is recommended to perform small-scale formulation tests for solubility and stability.

Formulation 1 (Aqueous Suspension):

-

Weigh the required amount of this compound powder.

-

Prepare a vehicle solution consisting of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.

-

Suspend the this compound powder in the vehicle solution to the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse with a 200 µL gavage volume).

-

Vortex thoroughly before each use to ensure a uniform suspension.

Formulation 2 (Solution):

-

Dissolve this compound in 100% DMSO to create a stock solution (e.g., 100 mg/mL).

-

For the working solution, dilute the DMSO stock in a vehicle containing PEG300, Tween 80, and sterile water. For example, to prepare a 1 mL working solution, add 50 µL of the 100 mg/mL DMSO stock to 400 µL of PEG300, mix well, then add 50 µL of Tween 80, mix well, and finally add 500 µL of sterile water.[9]

-

This formulation should be prepared fresh daily.

II. Establishment of Cell Line-Derived Xenografts (CDX)

This protocol is applicable to prostate cancer cell lines such as VCaP and LNCaP.

References

- 1. urotoday.com [urotoday.com]